molecular formula C21H19F3N2O4S2 B2398048 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1029739-58-9

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B2398048
CAS No.: 1029739-58-9
M. Wt: 484.51
InChI Key: FDZNYWRALBAIEJ-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 3,4-dimethylphenyl and methyl moiety, as well as a 4-(trifluoromethoxy)phenyl carboxamide side chain. Its molecular formula is C₂₁H₂₀F₃N₂O₃S₂, with a molar mass of 493.52 g/mol.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4S2/c1-13-4-7-16(12-14(13)2)26(3)32(28,29)18-10-11-31-19(18)20(27)25-15-5-8-17(9-6-15)30-21(22,23)24/h4-12H,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZNYWRALBAIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and its implications in therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C19H19F3N2O3S\text{C}_{19}\text{H}_{19}\text{F}_3\text{N}_2\text{O}_3\text{S}

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets involved in cancer and other diseases. The sulfonamide group is known for its role in inhibiting certain enzymes, which can lead to antiproliferative effects in cancer cells.

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis.
  • Modulation of Signaling Pathways : It is hypothesized that this compound could modulate pathways involving p53 and MDM2, leading to enhanced apoptosis in tumor cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds structurally similar to This compound . For instance:

  • A related compound exhibited an IC50 value of 0.3 μM against various cancer cell lines, showing significant cytotoxicity compared to standard treatments like doxorubicin .
  • In vitro assays indicated that the compound could reduce colony formation in cancer cells, suggesting a strong antiproliferative effect.
CompoundIC50 (μM)Cancer Cell LinesEffects
140.3ALL, NBHigh cytotoxicity
DoxorubicinVariesVariousStandard control

Enzyme Inhibition

The compound's ability to inhibit acetylcholinesterase (AChE) was investigated, revealing potential applications in treating neurodegenerative diseases such as Alzheimer's. The inhibition kinetics showed a mixed-type inhibition with significant potency against AChE isoforms .

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of the compound on several leukemia cell lines. Results demonstrated that treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of related sulfonamide compounds. These studies suggested that they could enhance cognitive function by inhibiting AChE activity and reducing oxidative stress markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Activity
Target Compound C₂₁H₂₀F₃N₂O₃S₂ 493.52 3,4-dimethylphenyl (sulfamoyl), 4-(trifluoromethoxy)phenyl (carboxamide) Hypothesized antimicrobial activity; enhanced lipophilicity due to trifluoromethoxy group
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.39 Nitro (thiophene), 3-methoxy-4-(trifluoromethyl)phenyl (thiazole) 42% purity; antibacterial activity (narrow spectrum)
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide C₂₀H₂₀ClN₂O₅S₂ 483.96 4-chlorophenyl (sulfamoyl), 3,4-dimethoxyphenyl (carboxamide) Likely reduced metabolic stability compared to trifluoromethoxy analogs
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide C₁₉H₁₃Cl₂F₃NO₄S₂ 535.30 2,4-dichlorobenzyl (sulfonyl), 4-(trifluoromethoxy)phenyl (carboxamide) Increased steric bulk from dichlorobenzyl; sulfonyl group may reduce hydrogen bonding
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide C₁₉H₁₆ClF₃N₃OS 453.86 Tetrahydropyrimidine core, 2-chloro-4-(trifluoromethyl)phenyl (carboxamide) Antimicrobial activity reported; structural divergence (tetrahydropyrimidine vs. thiophene)

Key Structural and Functional Comparisons:

Sulfamoyl vs. Sulfonyl Groups :

  • The target compound’s sulfamoyl group (N-linked) enables hydrogen bonding with biological targets, contrasting with the sulfonyl group (S-linked) in ’s compound, which is less polar and may reduce target affinity .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in , chloro in ) modulate electron density on the aromatic rings, affecting binding to hydrophobic pockets. The 3,4-dimethylphenyl group in the target compound introduces steric hindrance but also electron-donating effects, which may balance solubility and target interaction .

Biological Activity Trends :

  • Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, while tetrahydropyrimidine derivatives () exhibit broader antimicrobial effects. The target compound’s trifluoromethoxy group may confer stability against oxidative metabolism, extending its half-life .

Synthesis Challenges :

  • highlights purity issues (42% vs. 99% for analogs), suggesting that bulky or electron-deficient substituents (e.g., nitro groups) complicate synthesis. The target compound’s dimethylphenyl group may simplify purification compared to halogenated analogs .

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